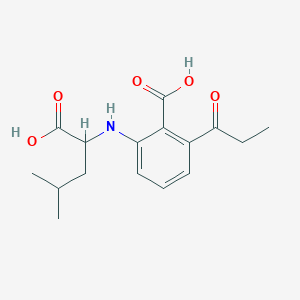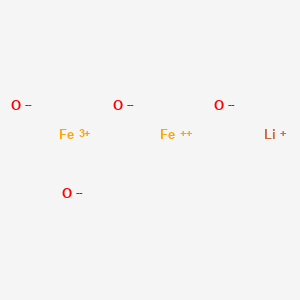
2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane
説明
2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane (2-BDFD) is a small organic molecule with a wide range of applications in the fields of organic synthesis, drug development, and materials science. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and polymers. Furthermore, it has been used in the development of novel therapeutic agents and in the study of biochemical and physiological processes.
科学的研究の応用
Synthesis and Fluorescent Properties : A study by García-Hernández and Gabbaï (2009) explores the synthesis and properties of compounds closely related to 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane. They discuss lithiation of 2-(2-bromophenyl)-dioxolane and its reaction with other compounds, resulting in derivatives that emit green fluorescence, which could be relevant in the development of fluorescent materials (García-Hernández & Gabbaï, 2009).
Nanoparticle Formation and Fluorescence Enhancement : Fischer, Baier, and Mecking (2013) investigated the use of related dioxolane derivatives for creating nanoparticles with enhanced brightness and fluorescence. These findings could imply potential applications in materials science, particularly for producing bright and tunable fluorescent nanoparticles (Fischer, Baier, & Mecking, 2013).
Peptide Synthesis : Johnson and Miller (2009) utilized a dioxolane derivative in the synthesis of peptides. This research suggests the utility of such compounds in the realm of organic synthesis, especially in the creation of biologically relevant molecules (Johnson & Miller, 2009).
Organometallic Chemistry and Nucleosides : Kampert et al. (2018) discussed the reaction of bromo-dioxolane derivatives with palladium complexes, relevant in the field of organometallic chemistry. This research can be crucial for the synthesis of complex organic compounds and potential drug development (Kampert et al., 2018).
Renewable Fuel and Solvent Applications : Harvey, Merriman, and Quintana (2016) explored the use of dioxolane mixtures as components in renewable gasoline, solvents, and fuel additives. This suggests possible applications in sustainable energy and green chemistry (Harvey, Merriman, & Quintana, 2016).
Dielectric and Optical Anisotropy in Liquid Crystals : Chen et al. (2015) studied 1,3-dioxolane-terminated liquid crystals, showing enhanced dielectric anisotropy and birefringence. This indicates potential applications in electronic and optical devices (Chen et al., 2015).
Cross-Coupling Reactions in Organic Synthesis : Fleury‐Brégeot, Oehlrich, Rombouts, and Molander (2013) developed a method involving dioxolane for cross-coupling reactions, crucial in the synthesis of complex organic molecules (Fleury‐Brégeot et al., 2013).
特性
IUPAC Name |
2-(3-bromo-2,6-difluorophenyl)-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-5-1-2-6(11)7(8(5)12)9-13-3-4-14-9/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTLXOMTRLLSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654239 | |
| Record name | 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |
CAS RN |
887268-17-9 | |
| Record name | 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887268-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromo-2,6-difluorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 887268-17-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1498645.png)
![(4R,9aS)-4-(3,4,5-Trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one](/img/structure/B1498646.png)








![3,3'-(9-Octadecenylimino)bis[2-hydroxypropyltrimethylammonium] dichloride](/img/structure/B1498664.png)
![1-(3-Methylbicyclo[2.2.1]hept-2-YL)propyl acetate](/img/structure/B1498665.png)

